9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans-
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Overview
Description
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- is a chemical compound with the molecular formula C13H11NO2 It is a derivative of benzoquinoline, featuring a dihydro structure with hydroxyl groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- can be achieved through several methods. One common approach involves the Friedländer annulation, where aminonaphthalene carbaldehydes react with primary or secondary alcohols in the presence of urea and potassium hydroxide . Another method includes the catalytic condensation of primary amines with acetylene in the presence of copper, mercury, or silver salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic reactions. The use of metal catalysts such as copper or silver salts is common, and the reactions are carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Various substituted benzoquinoline derivatives.
Scientific Research Applications
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and enzyme activities. The compound’s structure allows it to interact with nucleic acids and proteins, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzoquinoline: A parent compound with similar structural features but lacking the hydroxyl groups.
9,10-Dihydro-9,10-dihydroxyphenanthrene: Another dihydro compound with hydroxyl groups at similar positions.
6H-Dibenzo[a,g]quinolizine-2,9-diol: A structurally related compound with additional methoxy groups.
Uniqueness
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- is unique due to its specific arrangement of hydroxyl groups and its ability to undergo diverse chemical reactions. Its structural features make it a valuable compound for studying reaction mechanisms and developing new materials and drugs.
Properties
CAS No. |
87976-64-5 |
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Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(9S,10S)-9,10-dihydrobenzo[f]quinoline-9,10-diol |
InChI |
InChI=1S/C13H11NO2/c15-11-6-4-8-3-5-10-9(2-1-7-14-10)12(8)13(11)16/h1-7,11,13,15-16H/t11-,13+/m0/s1 |
InChI Key |
NCMNKLTXFXNWHC-WCQYABFASA-N |
Isomeric SMILES |
C1=CC2=C(C=CC3=C2[C@@H]([C@H](C=C3)O)O)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1 |
Origin of Product |
United States |
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